4-(4-Chlorophenyl)-3-fluorobenzoic acid
Overview
Description
4-(4-Chlorophenyl)-3-fluorobenzoic acid is an aromatic compound that features both a chlorine and a fluorine atom attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . This reaction is known for its mild conditions and high efficiency.
Industrial Production Methods
In an industrial setting, the production of 4-(4-Chlorophenyl)-3-fluorobenzoic acid may involve large-scale reactions using similar coupling techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-3-fluorobenzoic acid can undergo several types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The benzoic acid core can be oxidized or reduced to form different derivatives.
Coupling Reactions: As mentioned earlier, coupling reactions such as Suzuki-Miyaura are commonly used in the synthesis of this compound.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Oxidizing Agents: Such as potassium permanganate, used to oxidize the benzoic acid core.
Reducing Agents: Such as lithium aluminum hydride, used to reduce the benzoic acid core.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce different oxidation states of the benzoic acid core.
Scientific Research Applications
4-(4-Chlorophenyl)-3-fluorobenzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-3-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The presence of the chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can lead to changes in the activity of enzymes, receptors, and other proteins, ultimately affecting biological processes.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzoic Acid: Lacks the fluorine atom, which can affect its chemical properties and reactivity.
3-Fluorobenzoic Acid: Lacks the chlorine atom, leading to different chemical behavior.
4-(4-Bromophenyl)-3-fluorobenzoic Acid: Similar structure but with a bromine atom instead of chlorine, which can influence its reactivity and applications.
Uniqueness
4-(4-Chlorophenyl)-3-fluorobenzoic acid is unique due to the presence of both chlorine and fluorine atoms on the benzoic acid core. This combination of substituents can lead to distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
4-(4-chlorophenyl)-3-fluorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO2/c14-10-4-1-8(2-5-10)11-6-3-9(13(16)17)7-12(11)15/h1-7H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVJCRNXCSBLDNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)C(=O)O)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60681394 | |
Record name | 4'-Chloro-2-fluoro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60681394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261904-48-6 | |
Record name | 4'-Chloro-2-fluoro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60681394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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